molecular formula C14H18O4 B14844159 2-Tert-butoxy-3-cyclopropoxybenzoic acid

2-Tert-butoxy-3-cyclopropoxybenzoic acid

Cat. No.: B14844159
M. Wt: 250.29 g/mol
InChI Key: INWUPBXUYSMSOJ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxybenzoic acid is an organic compound that features a benzoic acid core substituted with tert-butoxy and cyclopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxybenzoic acid typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is efficient and eco-sustainable, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve the use of tert-butyl dicarbonate (Boc)2O as a reagent for the protection of phenolic hydroxyl groups. The reaction is usually carried out in the presence of a phase transfer catalyst or Lewis acids such as BiCl3 or Zn(OAc)2 . The process is designed to be compatible with various reaction conditions applied in organic synthesis and can be conducted under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxybenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxybenzoic acid: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxybenzoic acid: Similar structure but lacks the tert-butoxy group.

    2-Tert-butoxy-4-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group.

Uniqueness

2-Tert-butoxy-3-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12-10(13(15)16)5-4-6-11(12)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

INWUPBXUYSMSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1OC2CC2)C(=O)O

Origin of Product

United States

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